1-Bromoperfluoro-2,5-dioxanonane
Overview
Description
1-Bromoperfluoro-2,5-dioxanonane is a fluorinated organic compound with the molecular formula C₇BrF₁₅O₂ and a molecular weight of 480.95 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoperfluoro-2,5-dioxanonane can be synthesized through a multi-step process involving the bromination of perfluorinated dioxanonane. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions in specialized reactors. The process requires stringent control of temperature, pressure, and reaction time to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoperfluoro-2,5-dioxanonane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, substitution with hydroxide yields perfluoro-2,5-dioxanonanol, while reaction with amines produces perfluoro-2,5-dioxanonanamine .
Scientific Research Applications
1-Bromoperfluoro-2,5-dioxanonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromoperfluoro-2,5-dioxanonane is primarily based on its ability to undergo substitution reactionsThis reactivity is exploited in the synthesis of diverse fluorinated compounds with specific properties .
Comparison with Similar Compounds
1-Bromoperfluoro-2,5-dioxane: Similar in structure but lacks the additional carbon atoms present in 1-Bromoperfluoro-2,5-dioxanonane.
1-Bromoperfluoro-3,6-dioxanonane: Another related compound with a different arrangement of oxygen atoms within the carbon chain.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the presence of two oxygen atoms within the carbon chain. This structure imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .
Properties
IUPAC Name |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF15O2/c8-7(22,23)25-6(20,21)5(18,19)24-4(16,17)2(11,12)1(9,10)3(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVFMOQHHHUYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377691 | |
Record name | 1-Bromoperfluoro-2,5-dioxanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-46-4 | |
Record name | 1-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330562-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromoperfluoro-2,5-dioxanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 330562-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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